6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
This compound belongs to the purino[7,8-a]imidazole-1,3-dione family, characterized by a bicyclic framework fused with a substituted phenyl ring. The structural features include:
- Core structure: A purine-imidazole hybrid system with a 7,8-dihydro modification, enhancing conformational rigidity.
- A methyl group at position 4, influencing steric and electronic properties.
- Functional groups: Two ketone groups (1,3-dione) critical for hydrogen bonding and metal coordination.
The compound’s synthesis likely involves cyclization of precursor imidazole derivatives, as inferred from analogous protocols for related purinoimidazolediones (e.g., ) .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-19-12-11(13(22)18-15(19)23)21-6-5-20(14(21)17-12)9-7-8(16)3-4-10(9)24-2/h3-4,7H,5-6H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAKSKTEXMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic compound belonging to the class of purine derivatives. Its structural features suggest potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 344.75 g/mol. The presence of the imidazole ring and halogenated phenyl group suggests a diverse range of biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant antibacterial effects against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 16d | 0.5 | Staphylococcus aureus |
| 15t | 1-2 | Escherichia coli |
| Reference | 0.25 | Ciprofloxacin |
In a comparative study of imidazole derivatives, it was found that certain compounds exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus, while others had moderate activity against E. coli .
The mechanism by which imidazole derivatives exert their antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the imidazole moiety is known to enhance interaction with microbial enzymes and receptors.
Study on Antimicrobial Efficacy
A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder well diffusion method against E. coli, Bacillus subtilis, and other pathogens. The results demonstrated that compounds similar to this compound showed promising antibacterial activity .
Cytotoxicity Assessment
In an assessment of cytotoxicity conducted on HepG2 cells (human liver cancer cells), certain derivatives did not exhibit significant cytotoxic effects compared to standard antibiotics like Gatifloxacin. This suggests a favorable therapeutic index for further development as antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and structurally analogous purinoimidazolediones:
Key Observations:
Bromine’s larger size may enhance binding affinity but reduce solubility. Chlorine at the para position () improves metabolic stability compared to bromine, as seen in other drug candidates .
Dihydro Modification :
- The 7,8-dihydro ring in the target compound increases rigidity, likely enhancing selectivity by minimizing off-target interactions. This feature is absent in compounds like ZINC170624334 .
Functional Group Variations :
- Hydroxyethyl (ZINC170624334) and methoxy (target compound) substituents influence solubility and hydrogen-bonding networks, critical for pharmacokinetics .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds () were synthesized via condensation and cyclization, implying feasible scalability for the target molecule .
- SAR Insights: Position 6 substitutions (e.g., 5-Cl-2-MeO-phenyl vs. 4-Br-phenyl) are critical for modulating activity, as seen in related purinoimidazolediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
